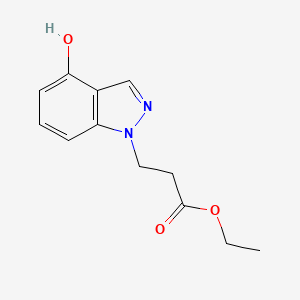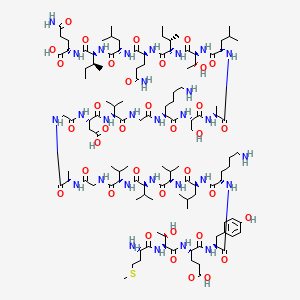
2-Fluoro-2'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-2’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 2-fluorobiphenyl can be synthesized by reacting 2-fluorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Fluoro-2’-methyl-1,1’-biphenyl may involve similar cross-coupling reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Fluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobiphenyl: Similar structure but lacks the methyl group.
2-Methylbiphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-4’-methylbiphenyl: Fluorine and methyl groups are attached to different positions on the biphenyl rings.
Uniqueness
2-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups can lead to unique interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
80254-69-9 |
|---|---|
Formule moléculaire |
C13H11F |
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
1-fluoro-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
Clé InChI |
MSFNHNJJLZRLEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




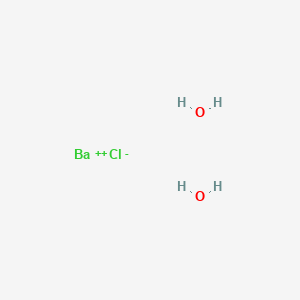
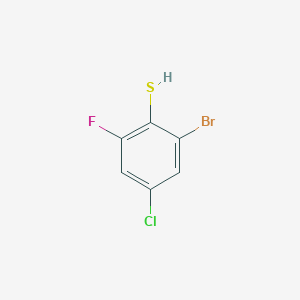
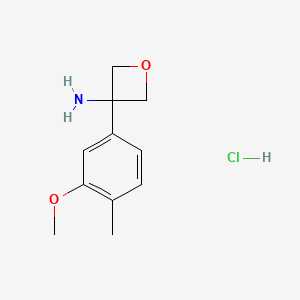

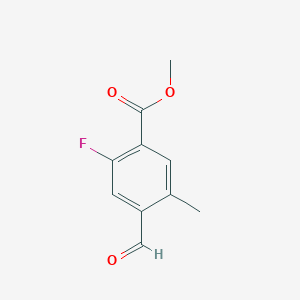


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
